5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGZTOMMIUXVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzylic position can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- The 4-methylbenzyloxy isomer (target compound) likely exhibits better synthetic accessibility due to symmetry compared to ortho- and meta-substituted analogs .
- Steric effects in the 2-methylbenzyloxy variant may reduce reactivity in coupling reactions, as observed in similar esterification processes .
Halogen-Substituted Analogs
Replacing the methyl group with halogens alters electronic properties and bioactivity:
| Compound Name | CAS Number | Substituent | Molecular Weight | Biological Relevance |
|---|---|---|---|---|
| 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | 938378-26-8 | 4-chlorobenzyloxy | 297.17 | Potential antiviral activity |
| 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde | 400878-28-6 | 4-bromobenzyloxy | 305.14 | Intermediate in heterocycle synthesis |
Key Findings :
- Bromine-substituted analogs, such as 2-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde, are used in multicomponent reactions to build heterocyclic scaffolds .
Functional Group Variations
Modifying the benzyloxy group’s functional groups impacts reactivity and applications:
Key Findings :
Comparison with Analogs :
- 5-Chloro-2-methoxybenzoic acid (CAS: 3438-16-2) is synthesized via direct methoxylation, highlighting the efficiency of alkoxy group introduction .
- 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid (CAS: 91-38-3) is prepared via thiocyanate coupling, a method applicable to the target compound’s derivatives .
Biological Activity
5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C15H13ClO3 and a molecular weight of approximately 276.71 g/mol. Its structure features a chloro substituent at the 5-position and a methylene-linked aromatic ether at the 2-position, which enhances its reactivity and biological properties.
Biological Activities
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Studies have shown that it can modulate inflammatory pathways by interacting with specific enzymes, suggesting its potential as a therapeutic agent for conditions characterized by inflammation.
2. Antimicrobial Effects
Preliminary studies suggest that the compound may possess antimicrobial properties. However, further research is necessary to fully elucidate these effects and their implications for therapeutic use.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. By modulating these targets, the compound can lead to various biochemical effects that contribute to its biological activity.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. For similar compounds, parameters such as maximum concentration (C_max), time to reach maximum concentration (T_max), elimination rate (K_el), and half-life (T_1/2) have been investigated. For instance, related salicylic acid derivatives have shown varying pharmacokinetic profiles that suggest extensive tissue distribution and prolonged elimination times .
| Parameter | Value |
|---|---|
| C_max | 0.57 μg/mL |
| T_max | 28.9 min |
| K_el | 0.018 min⁻¹ |
| T_1/2 | 39.4 min |
Case Studies
Case Study: Analgesic Activity
In a study assessing the analgesic activity of related compounds, the writhing test method was employed to evaluate the efficacy of this compound against induced pain in animal models. The results indicated significant analgesic effects compared to control groups, supporting the hypothesis of its therapeutic potential in pain management .
Case Study: Pharmacokinetic Analysis
A pharmacokinetic analysis involving similar compounds demonstrated their distribution characteristics in rat models following oral administration. The findings highlighted the importance of structural modifications on pharmacokinetic behaviors, which could be extrapolated to understand the behavior of this compound .
Q & A
Q. What is the typical synthetic route for 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid?
The compound is synthesized via nucleophilic substitution, where 5-chloro-2-hydroxybenzoic acid reacts with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF at 80–100°C. Purification is achieved via recrystallization (ethanol/water) or column chromatography .
Q. How can the purity of this compound be validated after synthesis?
Analytical techniques include:
Q. What are the recommended storage conditions to ensure stability?
Store at –20°C in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ether linkage. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
Q. Which spectroscopic methods are critical for structural confirmation?
- IR spectroscopy to confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).
- NOESY NMR to verify spatial proximity of the methylbenzyl and chloro substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12 hours).
- Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility and ease of separation .
Q. What strategies resolve contradictions in substituent reactivity during derivative synthesis?
- DFT calculations (e.g., Gaussian 16) to model electronic effects of the 4-methyl group on electrophilic aromatic substitution.
- Kinetic studies using LC-MS to track intermediates, adjusting reagents (e.g., switching from NaH to LDA for deprotonation) .
Q. How can bioactivity assays be designed for this compound?
- Enzyme inhibition : Test against COX-2 or lipoxygenase (LOX) using fluorometric assays (λ_ex/λ_em = 535/587 nm).
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME for logP (predicted ~3.2) and bioavailability.
- ProTox-II for toxicity profiling (LD₅₀, hepatotoxicity) .
Q. How does the methyl group in the 4-position influence regioselectivity in coupling reactions?
- Steric hindrance from the methyl group directs cross-coupling (e.g., Suzuki-Miyaura) to the para position of the benzoic acid.
- X-ray crystallography confirms spatial orientation in Pd-catalyzed reactions .
Q. What methodologies assess interactions with serum proteins or DNA?
- Surface Plasmon Resonance (SPR) with immobilized HSA or DNA to measure binding affinity (K_D).
- Circular Dichroism (CD) to monitor conformational changes in DNA upon binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
